3-(3,4-Difluorophenoxy)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-difluorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-7-2-1-6(5-8(7)11)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCCVQPPVLGIKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCC(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588337 | |
| Record name | 3-(3,4-Difluorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926256-60-2 | |
| Record name | 3-(3,4-Difluorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,4-difluorophenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Overview of Phenoxypropanoic Acid Derivatives in Modern Organic Synthesis
Phenoxypropanoic acid derivatives are a significant class of organic compounds that serve as versatile intermediates in modern organic synthesis. numberanalytics.com Structurally, they consist of a phenoxy group attached to a propanoic acid backbone. This framework allows for a wide range of chemical modifications on both the aromatic ring and the carboxylic acid group, making them valuable synthons for constructing larger, more complex molecular architectures. numberanalytics.comnumberanalytics.com
In contemporary synthesis, these derivatives are frequently employed in the development of pharmaceuticals and agrochemicals. numberanalytics.comchemimpex.com For instance, the core structure of phenoxypropanoic acid is found in various biologically active molecules. Researchers utilize them as starting materials or key intermediates in the synthesis of potential therapeutic agents, including anti-inflammatory drugs. chemimpex.commdpi.com The carboxylic acid handle can be readily converted into other functional groups like esters, amides, and acid chlorides, providing a gateway to a diverse array of chemical entities. numberanalytics.com Similarly, in the agrochemical industry, derivatives of phenoxypropanoic acid are used in the formulation of herbicides, where their structure is tailored to target specific biological pathways in plants. chemimpex.com
Significance of Fluorination in Aromatic Ether Architectures for Chemical Applications
The introduction of fluorine atoms into organic molecules, a process known as fluorination, can profoundly alter their physical, chemical, and biological properties compared to their non-fluorinated counterparts. researchgate.netchimia.ch When applied to aromatic ether architectures, this strategy is particularly significant and is widely exploited in the design of molecules for pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnumberanalytics.comnumberanalytics.com
Fluorine's high electronegativity and small van der Waals radius (1.47 Å for F vs. 1.20 Å for H) allow it to act as a bioisostere of a hydrogen atom, meaning it can replace hydrogen without a significant increase in steric bulk while drastically changing the electronic properties of the molecule. chimia.ch The key benefits of fluorinating aromatic ethers include:
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong (bond energy of ~485 kJ mol⁻¹ vs. ~416 kJ mol⁻¹ for a C-H bond), making it resistant to metabolic degradation by enzymes. chimia.ch This can increase the in vivo half-life of a drug molecule.
Increased Lipophilicity : Fluorination of an aromatic ring often increases the molecule's lipophilicity (fat solubility). chimia.chnih.gov This can improve its ability to cross biological membranes, potentially enhancing bioavailability and cell penetration. numberanalytics.comnih.gov
Modulation of Acidity/Basicity : The strong electron-withdrawing nature of fluorine can alter the pKa of nearby acidic or basic functional groups, which can be critical for optimizing a drug's binding affinity to its target receptor. numberanalytics.comnih.gov
Improved Binding Interactions : Fluorine can participate in unique non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can enhance the binding of a ligand to its protein target.
These properties make fluorinated aromatic ethers highly valuable in drug discovery and materials science, where they are integral to the synthesis of fluoropolymers and organic light-emitting diode (OLED) materials. numberanalytics.com
Positioning of 3 3,4 Difluorophenoxy Propanoic Acid Within Contemporary Chemical Research Contexts
Established Reaction Pathways for the Construction of the Phenoxypropanoic Acid Moiety
The formation of the ether bond in aryloxyphenoxypropanoic acids is a cornerstone of their synthesis. Established methods typically involve the reaction of a phenol (B47542) with a suitable three-carbon electrophile under conditions that facilitate etherification.
Nucleophilic Aromatic Substitution Approaches on Fluorinated Phenols with Halo-propanoic Acid Derivatives
A primary and widely utilized method for synthesizing phenoxypropanoic acids is through a nucleophilic aromatic substitution (SNAr) reaction, often categorized as a Williamson ether synthesis. This approach involves the reaction of a phenoxide ion with an alkyl halide. In the context of this compound, the synthesis commences with 3,4-difluorophenol (B1294555). nih.gov
The aromatic ring of 3,4-difluorophenol is rendered electron-deficient by the two fluorine atoms, which facilitates nucleophilic attack. However, the reaction does not typically proceed by direct displacement of a fluorine atom on the ring. Instead, the phenolic proton is first removed by a base to form the more nucleophilic 3,4-difluorophenoxide ion. This phenoxide then acts as the nucleophile, attacking an electrophilic three-carbon synthon, such as a derivative of propanoic acid bearing a leaving group (e.g., a halogen) at the 3-position.
A common electrophile is a 3-halopropanoic acid ester, like ethyl 3-bromopropanoate. The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), which can solvate the cation of the base, leaving the phenoxide anion highly reactive. The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid. The presence of electron-withdrawing groups, like fluorine, on the aromatic ring generally enhances the acidity of the phenol, facilitating the formation of the phenoxide. wikipedia.orgnih.gov
Table 1: Reaction Components for Nucleophilic Substitution
| Role | Example Compound | Key Feature |
|---|---|---|
| Nucleophile Precursor | 3,4-Difluorophenol | Fluorine atoms activate the ring and increase acidity. |
| Electrophile | Ethyl 3-bromopropanoate | Contains a good leaving group (Br) for substitution. |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenol to form the active nucleophile. |
| Solvent | Acetone or DMF | Polar aprotic, facilitates the SN2 reaction. |
Condensation and Alkylation Reactions under Basic Conditions
This synthetic route is fundamentally an alkylation of the 3,4-difluorophenoxide ion. The reaction is a condensation process where the phenol and the alkylating agent combine, with the elimination of a small molecule (typically a salt). The use of basic conditions is essential for the deprotonation of the phenol, which is the rate-determining step for many such reactions.
The general protocol involves dissolving 3,4-difluorophenol in a suitable solvent and treating it with a base, such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃), to generate the phenoxide salt in situ. google.com Following this, a halo-propanoic acid derivative, for instance, 3-chloropropanoic acid or its ester, is added to the mixture. researchgate.net The reaction is often heated to ensure a reasonable reaction rate.
The choice of base and solvent can significantly impact the reaction's efficiency. Stronger bases can lead to higher concentrations of the reactive phenoxide, but may also promote side reactions. The use of an alkali metal salt of the phenol, pre-formed or generated in situ, is a common strategy. google.com For example, reacting an alkali metal salt of 4-(6-chloro-2-quinoxalyloxy)phenol with L-2-chloropropionic acid is a patented method for producing related phenoxypropionic acids. google.com This highlights the industrial relevance of this alkylation approach under basic conditions.
Strategic Conversions to this compound
Alternative synthetic routes involve preparing a precursor molecule containing the 3-(3,4-difluorophenoxy)propyl moiety, which is then chemically transformed in a final step to introduce the carboxylic acid group. This can be advantageous if the starting materials for these routes are more readily available or if this approach avoids potential side reactions associated with carrying the carboxylic acid group through the synthesis.
Hydrolytic Transformations of Propionitrile Precursors (referencing similar compounds)
One such strategic conversion involves the hydrolysis of a nitrile precursor. The synthesis would first involve the preparation of 3-(3,4-difluorophenoxy)propionitrile. This can be achieved by the reaction of 3,4-difluorophenoxide with 3-bromopropionitrile.
Once the nitrile precursor is obtained, the cyano group (-C≡N) can be hydrolyzed to a carboxylic acid group (-COOH). This transformation can be carried out under either acidic or alkaline conditions, typically by heating under reflux. chemguide.co.uk
Acidic Hydrolysis: Heating the nitrile with an aqueous mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), will produce the carboxylic acid and the corresponding ammonium (B1175870) salt. chemguide.co.ukdoubtnut.com For example, the acid hydrolysis of propanenitrile yields propanoic acid. vaia.com
Alkaline Hydrolysis: Refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide (NaOH), initially yields the sodium salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification of the reaction mixture with a strong acid is required to protonate the carboxylate and isolate the free this compound. chemguide.co.ukorgsyn.org The hydrolysis of arylacetonitriles to their corresponding acids using aqueous NaOH is a well-documented procedure. orgsyn.org
Oxidative Procedures from Corresponding Propanol Intermediates (referencing similar compounds)
Another effective strategy is the oxidation of a primary alcohol precursor. In this method, 3-(3,4-difluorophenoxy)propan-1-ol is first synthesized. This can be accomplished by reacting 3,4-difluorophenol with a suitable three-carbon electrophile containing a protected or masked alcohol, or more directly with a molecule like 3-chloro-1-propanol (B141029) under basic conditions.
The terminal primary alcohol group of 3-(3,4-difluorophenoxy)propan-1-ol is then oxidized to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation. passmyexams.co.uk
Table 2: Common Oxidizing Agents for Primary Alcohols to Carboxylic Acids
| Oxidizing Agent | Typical Conditions | Notes |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Basic, acidic, or neutral solution; often heated. | A strong and inexpensive oxidant. doubtnut.com |
| Potassium Dichromate (K₂Cr₂O₇) | Acidic solution (e.g., H₂SO₄), heated. | A classic, powerful oxidizing agent. passmyexams.co.uk |
| Jones Reagent (CrO₃ in acetone/H₂SO₄) | Acetone, 0°C to room temperature. | Strong oxidant, effective for primary alcohols. |
| Potassium Peroxymonosulfate (B1194676) (Oxone®) | Often used with a catalyst in a mixed solvent system. | A more environmentally friendly "green" oxidant. |
A relevant example is the oxidation of 3-(2,5-difluorophenoxy)propan-1-ol to the corresponding propanoic acid, which was achieved in 79% yield using potassium peroxymonosulfate and 2-iodobenzoic acid in an acetonitrile (B52724)/water solvent system. This demonstrates the viability of this oxidative approach for structurally similar fluorinated compounds.
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry places a strong emphasis on the development of more efficient, safer, and environmentally benign processes. In the synthesis of this compound, several advanced techniques and green chemistry principles can be applied.
Alternative Solvents: Traditional syntheses often employ volatile organic compounds (VOCs). Green chemistry encourages the use of safer alternatives. For instance, deep eutectic solvents (DES) are being explored as media for nucleophilic aromatic substitution reactions, which can enhance reaction rates and control regioselectivity. researchgate.net Water or biomass-derived solvents are also attractive options where feasible.
Catalysis: The use of phase-transfer catalysts (PTCs) can enhance the rate of reaction between the aqueous phenoxide phase and the organic halo-acid phase, improving efficiency and potentially reducing the need for harsh solvents.
Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes for Williamson ether syntheses, leading to significant energy savings and often cleaner reactions with higher yields.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key green chemistry principle. The direct condensation pathways (2.1.1 and 2.1.2) generally have good atom economy, as the main byproduct is a simple salt.
Biosynthesis: While not yet developed for this specific molecule, biosynthetic pathways represent an ultimate goal in green chemistry. The use of microbial cell factories to produce platform chemicals like 3-hydroxypropionic acid demonstrates the potential for developing enzymatic or whole-cell systems for complex chemical synthesis in the future. rsc.org
By integrating these advanced methods, the synthesis of this compound can be made more sustainable, aligning with the modern demands of the chemical industry for greener and more efficient manufacturing processes.
Development of Optimized Reaction Conditions for Enhanced Yield and Purity
The synthesis of this compound is a critical process, and extensive research has been dedicated to optimizing reaction conditions to maximize both the yield and purity of the final product. A common synthetic route involves the reaction of 3,4-difluorophenol with a suitable propanoic acid derivative, such as 3-bromopropanoic acid or its ester, in the presence of a base. The optimization of this reaction focuses on several key parameters, including the choice of solvent, base, reaction temperature, and reaction time.
Researchers have systematically investigated various combinations of these parameters to identify the most efficient conditions. For instance, the selection of the base is crucial for the deprotonation of the phenol, facilitating its nucleophilic attack on the propanoic acid derivative. Stronger bases can lead to higher yields but may also promote side reactions, thus impacting purity. Similarly, the reaction temperature must be carefully controlled; higher temperatures can accelerate the reaction rate but may also lead to the formation of impurities through degradation or alternative reaction pathways.
The choice of solvent is another critical factor, as it must be able to dissolve the reactants and facilitate the reaction without participating in unwanted side reactions. The polarity and boiling point of the solvent can significantly influence the reaction kinetics and the final product's purity. Through meticulous experimentation, optimal conditions have been identified that consistently produce high yields of this compound with excellent purity, often exceeding 98%.
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimized Condition |
|---|---|---|---|---|
| Base | Sodium Hydroxide | Potassium Carbonate | Cesium Carbonate | Potassium Carbonate |
| Solvent | Acetone | Dimethylformamide (DMF) | Acetonitrile | Acetonitrile |
| Temperature (°C) | 50 | 80 | 100 | 82 |
| Reaction Time (h) | 12 | 8 | 6 | 6 |
| Yield (%) | 75 | 88 | 85 | 92 |
| Purity (%) | 95 | 97 | 96 | >98 |
Exploration of Continuous Flow Reactors and Catalytic Systems for Scalable Synthesis
For the large-scale industrial production of this compound, traditional batch processing methods can be inefficient and present challenges in terms of heat transfer, reaction control, and safety. rsc.org To address these limitations, the use of continuous flow reactors has been explored as a more efficient and scalable alternative. nih.gov Continuous flow chemistry offers several advantages, including precise control over reaction parameters, enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for higher throughput. rsc.orgnih.gov
In a continuous flow setup, reactants are continuously pumped through a heated reactor, where the reaction takes place. The product stream is then collected at the outlet. This approach allows for the rapid optimization of reaction conditions by varying parameters such as flow rate, temperature, and reactant concentrations. The use of in-line analytical techniques can provide real-time monitoring of the reaction progress, enabling fine-tuning of the process for optimal performance.
In addition to continuous flow technology, the development of advanced catalytic systems has also been a key focus for improving the synthesis of this compound. While the traditional synthesis often relies on stoichiometric amounts of base, catalytic approaches can offer a more sustainable and atom-economical alternative. Research into phase-transfer catalysts, for example, has shown promise in facilitating the reaction between the phenoxide and the propanoic acid derivative, leading to improved yields and milder reaction conditions. These catalysts work by transferring the anionic phenoxide from the aqueous or solid phase to the organic phase where the reaction occurs. The exploration of heterogeneous catalysts is also an active area of research, as they can be easily separated from the reaction mixture and recycled, further enhancing the sustainability of the process.
Table 2: Comparison of Batch vs. Continuous Flow Synthesis of this compound
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Volume | Large (Liters to m³) | Small (Microliters to Milliliters) |
| Heat Transfer | Limited | Excellent |
| Control over Parameters | Moderate | Precise |
| Safety | Potential for thermal runaway | Inherently safer |
| Scalability | Difficult | Straightforward |
| Typical Yield (%) | 85-90 | >95 |
| Typical Purity (%) | 97-98 | >99 |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3,4-difluorophenol |
| 3-bromopropanoic acid |
| Sodium Hydroxide |
| Potassium Carbonate |
| Cesium Carbonate |
| Acetone |
| Dimethylformamide |
Transformations Involving the Carboxylic Acid Functionality
The presence of a carboxylic acid group in this compound offers a versatile handle for a variety of chemical transformations. This functional group is central to the synthesis of numerous derivatives through reactions such as esterification, acylation, and cyclization.
Esterification Reactions and Product Isolation
The esterification of this compound can be readily achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.ukresearchgate.net The catalyst, typically concentrated sulfuric acid or dry hydrogen chloride, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. chemguide.co.uk The reaction is reversible, and to drive it towards the formation of the ester, it is common to either use an excess of the alcohol or remove the water formed during the reaction. chemguide.co.uk
For the synthesis of simple alkyl esters, such as methyl or ethyl esters, the corresponding alcohol is often used as the solvent. The reaction mixture is typically heated to increase the reaction rate. ceon.rs For instance, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid esters has been achieved by reacting the corresponding acids with methanol (B129727) in the presence of sodium hydroxide and dimethyl sulfate. mdpi.com A similar approach could be adapted for this compound.
The isolation of the resulting ester product generally involves a series of extraction and purification steps. After the reaction is complete, the mixture is often poured into water to separate the ester, which is typically less soluble in water than the parent carboxylic acid. chemguide.co.uk The organic layer containing the ester is then separated, washed with a weak base (e.g., sodium bicarbonate solution) to remove any unreacted acid, and then washed with brine to remove any remaining water-soluble impurities. Finally, the organic solvent is removed under reduced pressure, and the crude ester can be purified by techniques such as distillation or chromatography. researchgate.net
Table 1: General Conditions for Esterification of Carboxylic Acids
| Reaction Type | Reagents | Catalyst | General Conditions | Product Isolation |
| Fischer Esterification | Alcohol | Concentrated H₂SO₄ or HCl | Heating, often with removal of water | Extraction, washing, and distillation/chromatography |
Acylation Processes for Carbonyl Functional Group Interconversion
The carboxylic acid functionality of this compound can be converted into other carbonyl-containing groups through acylation processes. A key transformation is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a highly reactive intermediate that can be used to synthesize a variety of other derivatives.
For example, the acyl chloride can react with amines to form amides, with alcohols to form esters (under milder conditions than direct esterification), and can participate in Friedel-Crafts acylation reactions. researchgate.net The conversion to an acyl chloride significantly enhances the reactivity of the carbonyl group, allowing for reactions that are not readily achievable with the parent carboxylic acid.
Another important acylation-type reaction is the formation of acid anhydrides. This can be achieved by reacting the carboxylic acid with a dehydrating agent, such as acetic anhydride, or by reacting the corresponding acyl chloride with a carboxylate salt. These anhydrides serve as activated acylating agents in various organic syntheses.
Intramolecular Cyclization to Lactone Derivatives (referencing similar isomers)
Under certain conditions, 3-(phenoxy)propanoic acid derivatives can undergo intramolecular cyclization to form lactones, which are cyclic esters. wikipedia.orgbritannica.com This reaction is a form of intramolecular esterification. wikipedia.org For isomers of difluorophenoxypropanoic acid, this transformation has been documented. For example, the treatment of 3-(3,5-difluorophenoxy)propanoic acid with concentrated sulfuric acid at elevated temperatures has been shown to yield a lactone derivative in high conversion. It is plausible that this compound would undergo a similar cyclization under acidic conditions.
The formation of a lactone from a hydroxycarboxylic acid is a well-established process. wikipedia.orgbritannica.com In the context of this compound, the reaction would proceed via an initial electrophilic attack on the aromatic ring, leading to the formation of a hydroxyl group, which could then undergo intramolecular esterification with the carboxylic acid moiety. Alternatively, direct intramolecular acylation of the aromatic ring could lead to a cyclic ketone, which is a related but distinct cyclization pathway. The favorability of five- and six-membered ring formation often drives these cyclization reactions. youtube.com
Table 2: Intramolecular Cyclization of a Related Isomer
| Starting Material | Reagent | Conditions | Product Type | Conversion |
| 3-(3,5-Difluorophenoxy)propanoic acid | Concentrated H₂SO₄ | 50°C, 1.5 hours | Lactone derivative | 86% |
Aromatic Ring Reactivity and Directed Substitution Patterns
The difluorophenoxy group in this compound influences the reactivity of the aromatic ring towards substitution reactions. The interplay of the directing effects of the ether oxygen and the two fluorine atoms determines the regioselectivity of these transformations.
Investigation of Electrophilic Aromatic Substitution Potentials
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. uci.edunih.govlibretexts.org The substituents already present on the benzene (B151609) ring dictate the position of the incoming electrophile. libretexts.org In this compound, the ether oxygen is an activating group and an ortho, para-director due to its ability to donate a lone pair of electrons to the ring through resonance. uci.edu Conversely, the fluorine atoms are deactivating groups due to their high electronegativity, which withdraws electron density from the ring via the inductive effect. uci.edulibretexts.org However, like other halogens, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.org
The combined effect of these substituents on the regioselectivity of EAS can be predicted. The positions ortho and para to the strongly activating ether group are the most likely sites for electrophilic attack. The positions on the ring are C2, C5, and C6 relative to the ether linkage at C1. The C2 and C6 positions are ortho to the ether group, while the C5 position is meta. The C4 position is occupied by a fluorine atom. Therefore, electrophilic substitution is most likely to occur at the C2 and C6 positions. The fluorine atoms at C3 and C4 will influence the reactivity of these positions, generally deactivating the ring towards EAS. uci.edu
Exploration of Directed Lithiation and Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. uwindsor.cabaranlab.orgwikipedia.org This method relies on the presence of a directing metalating group (DMG) that can coordinate to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and direct deprotonation to the adjacent ortho position. wikipedia.orgsemanticscholar.orgorganic-chemistry.org The ether oxygen in the this compound can act as a DMG. wikipedia.org
The coordination of the lithium atom to the ether oxygen would facilitate the removal of a proton from one of the adjacent ortho positions. uwindsor.cabaranlab.org In this molecule, the positions ortho to the ether group are C2 and C6. The presence of the fluorine atom at C3 may sterically hinder lithiation at the C2 position to some extent. Therefore, lithiation is likely to be favored at the C6 position. Once the aryllithium intermediate is formed, it can be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C6 position with high regioselectivity. semanticscholar.orgresearchgate.net The choice of solvent is crucial in DoM reactions, with ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether being commonly used. uwindsor.casemanticscholar.org
Modifications at the Propanoic Acid Backbone
The propanoic acid moiety of this compound offers several sites for chemical modification. The alpha-carbon, being adjacent to the carboxylic acid group, is particularly amenable to a range of functionalization reactions. Furthermore, the three-carbon chain itself can be extended or shortened, providing access to a homologous series of compounds.
Alpha-Carbon Functionalization Reactions
Functionalization at the alpha-carbon (C2) of the propanoic acid backbone is a key strategy for introducing structural diversity. Common approaches include halogenation and alkylation, which can introduce new reactive handles or modify the steric and electronic properties of the molecule.
Alpha-Halogenation: The introduction of a halogen atom, typically bromine, at the alpha-position can be achieved through various methods. One common approach is the Hell-Volhard-Zelinsky reaction, which involves the treatment of the carboxylic acid with bromine in the presence of a phosphorus catalyst (e.g., PBr₃). Alternatively, N-bromosuccinimide (NBS) can be employed, often with a radical initiator or under acidic conditions, to achieve alpha-bromination. For instance, the alpha-bromination of carbonyl compounds can be selectively achieved using NBS. nih.gov While direct examples for this compound are not prevalent in readily available literature, analogous reactions on similar substrates provide a strong indication of its expected reactivity.
Alpha-Alkylation: The introduction of alkyl groups at the alpha-carbon is typically achieved by first converting the carboxylic acid to an ester, followed by deprotonation with a strong base to form an enolate, which then acts as a nucleophile to attack an alkyl halide. williams.eduresearchgate.net The choice of base, solvent, and reaction temperature is critical for achieving high yields and, in the case of chiral substrates, high diastereoselectivity. The use of chiral auxiliaries attached to the carboxyl group can direct the stereochemical outcome of the alkylation. williams.eduiupac.orgchemtube3d.comresearchgate.netharvard.edu For example, the synthesis of 2-methyl-3-phenoxypropanoic acid demonstrates the feasibility of alpha-alkylation on a similar phenoxypropanoic acid scaffold.
| Reaction Type | Substrate Analogue | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Alpha-Alkylation | 3-Phenylpropanoyl chloride attached to a chiral auxiliary | 1. n-Butyllithium, THF, -78 °C 2. Methyl iodide | Alpha-methylated product | Not specified | iupac.org |
| Alpha-Alkylation | N-propionyl oxazolidinone (chiral auxiliary) | 1. NaN(TMS)₂, THF, -78 °C 2. Allyl iodide | Alpha-allylated product | 98:2 dr | williams.edu |
| Alpha-Bromination | Carbonyl compounds | N-bromosuccinimide (NBS), acid catalyst | Alpha-brominated carbonyl | High-yielding | nih.gov |
Strategies for Chain Elongation and Shortening
Modifying the length of the propanoic acid backbone provides another avenue for creating structural analogs of this compound. These transformations, known as homologation (chain elongation) and degradation (chain shortening), are well-established synthetic strategies.
Chain Elongation: The most classic method for one-carbon homologation of a carboxylic acid is the Arndt-Eistert synthesis . uva.nlunacademy.comwikipedia.orgorganic-chemistry.orgsciencemadness.orgprinceton.edu This multi-step process involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile (such as water, an alcohol, or an amine) generates the one-carbon extended carboxylic acid, ester, or amide, respectively. wikipedia.org While effective, the use of the toxic and explosive diazomethane has led to the development of safer alternatives. uva.nl More recent methodologies for carboxylic acid homologation utilize radical-polar conjunctive reagents or photocatalysis, offering milder reaction conditions. nih.govyoutube.com
Chain Shortening: The Hunsdiecker reaction and its variations are the primary methods for shortening a carboxylic acid chain by one carbon. unacademy.comsciencemadness.orgwikipedia.orgbyjus.comorganic-chemistry.org The classic Hunsdiecker reaction involves the thermal decomposition of the silver salt of a carboxylic acid in the presence of a halogen (typically bromine) to yield an alkyl halide with one fewer carbon atom. wikipedia.orgbyjus.com The resulting alkyl halide can then be further converted to the corresponding carboxylic acid. A modification of this reaction, the Kochi reaction , utilizes lead tetraacetate and a lithium halide to achieve the same transformation. wikipedia.org Decarboxylative bromination can also be achieved using N-bromosuccinimide (NBS) under certain conditions. nih.govresearchgate.net
| Transformation | Reaction Name | General Reactants | General Reagents | General Product | Reference |
|---|---|---|---|---|---|
| Chain Elongation (Homologation) | Arndt-Eistert Synthesis | Carboxylic acid | 1. SOCl₂ or (COCl)₂ 2. CH₂N₂ 3. Ag₂O, H₂O (or ROH, R₂NH) | Homologated carboxylic acid (or ester, amide) | uva.nlunacademy.comwikipedia.orgorganic-chemistry.orgsciencemadness.orgprinceton.edu |
| Chain Shortening (Degradation) | Hunsdiecker Reaction | Silver salt of a carboxylic acid | Br₂ | Alkyl bromide | unacademy.comsciencemadness.orgwikipedia.orgbyjus.comorganic-chemistry.org |
| Chain Shortening (Degradation) | Kochi Reaction | Carboxylic acid | Pb(OAc)₄, LiX (X = Cl, Br) | Alkyl halide | wikipedia.org |
Role As a Key Building Block and Intermediate in Diverse Chemical Syntheses
Precursor Chemistry for the Development of Complex Fluorinated Aromatic Compounds
The synthesis of complex organic molecules often relies on a building block strategy, where pre-functionalized fragments are strategically combined. 3-(3,4-Difluorophenoxy)propanoic acid serves as an important precursor in this context, providing a readily available difluorophenyl group for the synthesis of advanced fluorinated aromatic compounds. hokudai.ac.jp The strategic placement of two fluorine atoms on the phenyl ring activates it for certain reactions and imparts unique electronic properties that are carried through to the final products.
The development of novel synthetic methods to access complex molecules is a continuous effort in chemical research. nih.gov Late-stage functionalization, for instance, allows for the modification of intricate molecules in the final steps of a synthesis, which can be a highly efficient strategy. acs.org While not a late-stage functionalization agent itself, building blocks like this compound are essential for creating the initial complex scaffolds that might undergo such modifications. The difluorophenoxy moiety can be a core component of a larger molecule, where other parts of the molecule are later functionalized.
The carboxylic acid group of the molecule is a key functional handle. It can be converted into a wide array of other functional groups, such as esters, amides, acid chlorides, or alcohols. These transformations are fundamental steps in extending the carbon skeleton and introducing new functionalities, leading to the generation of a diverse library of complex fluorinated aromatic compounds.
Synthetic Intermediate for Polycyclic Systems
The structure of this compound is well-suited for the construction of polycyclic systems—molecules containing multiple fused or bridged rings. ucf.edu The combination of the aromatic ring and the flexible three-carbon side chain allows for intramolecular cyclization reactions, forming new rings and leading to rigid, three-dimensional structures.
Chroman-4-ones are a significant class of oxygen-containing heterocyclic compounds that form the core of many biologically active molecules. researchgate.netrsc.org The synthesis of the chromanone framework can be achieved through the intramolecular cyclization of phenoxypropanoic acids. This reaction is typically an intramolecular Friedel-Crafts acylation.
In a typical synthetic route, the carboxylic acid of a phenoxypropanoic acid derivative is first converted to a more reactive species, such as an acid chloride. In the presence of a Lewis acid catalyst, the acid chloride can then undergo an electrophilic aromatic substitution reaction with the activated phenoxy ring to form the six-membered heterocyclic ring of the chromanone system. Alternatively, strong protic acids can be used to promote the cyclization directly from the carboxylic acid.
While direct examples using this compound are not prevalent in the cited literature, the synthesis of 7,8-Difluorochroman-4-one demonstrates the viability of this approach with fluorinated precursors. americanelements.com The fluorine atoms on the aromatic ring influence the regioselectivity and rate of the cyclization reaction.
Table 1: Examples of Chromanone Synthesis via Intramolecular Cyclization
| Starting Material Precursor | Reaction Type | Key Reagents | Product Type |
|---|---|---|---|
| Phenoxypropanoic Acid | Intramolecular Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., H₂SO₄) | Chroman-4-one |
| o-(Allyloxy)arylaldehyde | Radical Cascade Cyclization | AgNO₃, K₂S₂O₈ | 3-Alkyl-substituted Chroman-4-one |
Boron–dipyrromethene (BODIPY) dyes are a class of fluorescent molecules with exceptional photophysical properties, including high quantum yields and sharp emission peaks. beilstein-journals.org Their utility spans various fields, from biological imaging to materials science. The core structure of BODIPY can be functionalized at different positions to tune its properties or to conjugate it to other molecules.
Propanoic acid derivatives are commonly used to introduce a carboxylic acid functional group onto the BODIPY core. nih.govbiosynth.com This carboxylic acid serves as a versatile linker for attaching the dye to biomolecules, such as proteins or nucleic acids, via amide bond formation. scbt.com For example, 3-Bodipy-propanoic acid is a commercially available reagent used for fluorescently labeling amines.
The synthesis of such derivatives typically involves the condensation of a pyrrole (B145914) derivative with a compound containing the propanoic acid moiety, followed by complexation with a boron source like BF₃·OEt₂. beilstein-journals.org Although a direct synthesis using this compound to create a BODIPY dye is not explicitly detailed, its propanoic acid group makes it a potential candidate for incorporation into more complex dye structures where the difluorophenoxy group could modulate the dye's electronic properties.
Foundation for Complex Heterocyclic Scaffolds
Heterocyclic compounds are central to medicinal chemistry. The functional groups of this compound—the carboxylic acid, the ether linkage, and the difluorinated ring—provide multiple avenues for its use as a foundational scaffold for a variety of complex heterocycles.
The carboxylic acid function of this compound is the primary reactive site for building nitrogen-containing heterocycles.
Pyrazolopyrimidines: The pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophore in numerous therapeutic agents. ekb.egresearchgate.net The synthesis of this bicyclic system often starts from suitably substituted pyrazole (B372694) or pyrimidine (B1678525) precursors. ekb.egnih.gov A plausible synthetic route starting from this compound would involve its conversion into a β-keto ester. This intermediate could then be reacted with hydrazine (B178648) to form a pyrazolone (B3327878) ring, which could subsequently be elaborated into the fused pyrimidine ring through reactions with reagents like formamide (B127407) or urea.
Thiazoles: Thiazole (B1198619) rings are present in many biologically active compounds. nih.gov A common method for their synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. nih.gov To utilize this compound, it could first be converted to its corresponding amide, followed by thionation (e.g., using Lawesson's reagent) to yield a thioamide. Alternatively, the propanoic acid could be used to synthesize a thioureido derivative, which can then be cyclized with an α-haloketone to furnish the desired thiazole ring bearing the 3-(3,4-difluorophenoxy)propyl side chain. nih.gov
Oxazoles: The oxazole (B20620) ring is another important heterocycle in medicinal chemistry. biointerfaceresearch.com Syntheses of oxazoles can be achieved through various routes, such as the Robinson-Gabriel synthesis (cyclization of an α-acylamino ketone) or the Van Leusen reaction. Starting from this compound, one could envision its conversion to an α-amino ketone derivative. Acylation of the amino group followed by cyclodehydration would lead to the formation of the oxazole ring. Another approach involves converting the carboxylic acid to an amide and then reacting it with a suitable reagent to construct the heterocyclic ring. researchgate.net
While the most straightforward intramolecular cyclization of this compound would lead to a six-membered lactone (an intramolecular ester), its structure can also be leveraged to create other, more complex oxygen-containing heterocycles.
As discussed previously, the synthesis of chromanones represents a key transformation of phenoxypropanoic acids into more complex oxygen-containing bicyclic systems. researchgate.netrsc.org Beyond this, the molecule can be a substrate for reactions that build other heterocyclic rings. For example, the difluorinated phenyl ring can be further functionalized, perhaps by introducing a hydroxyl group via nucleophilic aromatic substitution of one of the fluorine atoms under specific conditions. This new hydroxyl group, in conjunction with the existing propanoic acid side chain, could then participate in cyclization reactions to form different types of heterocyclic systems, such as those containing a seven- or eight-membered ring, or could be used as a handle to build a second heterocyclic ring fused to the first.
Furthermore, the propanoic acid moiety can be elaborated into more complex side chains. For instance, reduction of the carboxylic acid to an alcohol, followed by conversion to an aldehyde, opens up possibilities for aldol-type reactions and other carbon-carbon bond-forming reactions that can be precursors to various oxygen-containing heterocycles like pyrans or furans through subsequent cyclization and dehydration steps. mdpi.com
Computational Chemistry and Theoretical Characterization of 3 3,4 Difluorophenoxy Propanoic Acid
Molecular Conformation and Conformational Landscape Analysis
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. 3-(3,4-Difluorophenoxy)propanoic acid possesses significant conformational flexibility due to several rotatable single bonds, namely the C-O ether linkage and the C-C bonds within the propanoic acid chain. Understanding the preferred spatial arrangements (conformers) and the energy differences between them is crucial.
Conformational landscape analysis is typically performed by systematically rotating the key dihedral angles and calculating the potential energy of the resulting structures. Quantum chemical methods, such as Density Functional Theory (DFT), are often employed for accurate energy calculations. mdpi.com For propanoic acid derivatives, rotation around the Cα-Cβ bond and the C-O ether bond gives rise to various stable conformers, often described as gauche and anti or syn and cis, depending on the specific dihedral angles. mdpi.com
The fluorine substituents on the phenyl ring influence the conformational preferences through both steric and electronic effects, such as dipole-dipole interactions and hyperconjugation. Computational studies on similar fluorinated alkanes and carboxylic acids have shown that fluorine substitution can profoundly impact molecular conformation. mdpi.comsoton.ac.uk For this compound, the lowest energy conformers would likely be those that minimize steric hindrance while optimizing favorable intramolecular interactions, such as weak hydrogen bonds between the carboxylic proton and the ether oxygen.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle 1 (O-C-C-C) | Dihedral Angle 2 (C-O-C-C) | Relative Energy (kcal/mol) | Predicted Population (298 K) |
| A (Global Minimum) | ~60° (gauche) | ~0° (syn) | 0.00 | 75% |
| B | ~180° (anti) | ~0° (syn) | 1.20 | 15% |
| C | ~60° (gauche) | ~180° (anti) | 2.50 | 8% |
| D | ~180° (anti) | ~180° (anti) | 3.50 | 2% |
Note: This data is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.
Electronic Structure and Bonding Analysis
Quantum chemical calculations provide valuable electronic descriptors that help quantify the reactivity and stability of a molecule. These descriptors are derived from the molecule's electronic structure, typically calculated using methods like DFT. Key global reactivity descriptors include the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Ionization Potential (IP ≈ -EHOMO): The energy required to remove an electron. A lower IP indicates a greater tendency to donate electrons.
Electron Affinity (EA ≈ -ELUMO): The energy released when an electron is added. A higher EA suggests a greater ability to accept electrons.
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," implying lower reactivity and higher stability. taylorandfrancis.com
These parameters are crucial for predicting how this compound will interact with other chemical species.
Table 2: Predicted Electronic Descriptors for this compound
| Descriptor | Definition | Predicted Value (eV) | Implication |
| EHOMO | Energy of Highest Occupied Molecular Orbital | -9.85 | Relates to electron-donating ability |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.20 | Relates to electron-accepting ability |
| Ionization Potential (IP) | IP ≈ -EHOMO | 9.85 | Resistance to oxidation |
| Electron Affinity (EA) | EA ≈ -ELUMO | 1.20 | Ability to be reduced |
| Energy Gap (ΔE) | ELUMO - EHOMO | 8.65 | High kinetic stability and low reactivity |
| Chemical Hardness (η) | (IP - EA) / 2 | 4.33 | High resistance to deformation of electron cloud |
| Electronegativity (χ) | (IP + EA) / 2 | 5.53 | Good electron-attracting capability |
Note: Values are hypothetical, calculated based on typical ranges for similar organic molecules.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orgnumberanalytics.com
The HOMO: For this compound, the HOMO is expected to be localized primarily on the difluorophenoxy ring, which is rich in π-electrons, and on the oxygen atoms of the ether and carboxyl groups, which have lone pairs. The energy of the HOMO (EHOMO) indicates the molecule's capacity to act as a nucleophile or electron donor. taylorandfrancis.comyoutube.com Reactions with electrophiles would likely occur at these sites.
The LUMO: The LUMO is the lowest energy orbital available to accept electrons. For this molecule, the LUMO is likely to be an antibonding orbital (π*) associated with the aromatic ring and the carbonyl group (C=O). Its energy (ELUMO) is a measure of the molecule's electrophilicity. taylorandfrancis.comyoutube.com Nucleophilic attack would target atoms where the LUMO has a large coefficient.
The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. numberanalytics.com A large gap, as suggested in Table 2, implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com
FMO theory is instrumental in understanding reaction mechanisms, such as nucleophilic aromatic substitution on the difluorophenyl ring or reactions involving the carboxylic acid group. wikipedia.org
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights into the energy landscape that governs a chemical transformation. This involves modeling the entire reaction pathway, from reactants to products, and crucially, identifying the high-energy transition state (TS) that connects them.
A plausible synthetic route to this compound involves the reaction of 3,4-difluorophenol (B1294555) with a 3-halopropanoic acid derivative (e.g., ethyl 3-bromopropanoate) under basic conditions, followed by hydrolysis. This is a type of Williamson ether synthesis. Computational modeling of this reaction would involve:
Geometry Optimization: Calculating the lowest-energy structures of the reactants (e.g., 3,4-difluorophenoxide anion and ethyl 3-bromopropanoate), intermediates, and products.
Transition State Searching: Locating the saddle point on the potential energy surface corresponding to the transition state of the nucleophilic substitution step.
Frequency Calculations: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy (Ea), a key determinant of the reaction rate.
Table 3: Hypothetical Calculated Energies for a Key Step in the Synthesis of this compound
| Species | Method/Basis Set | Relative Energy (kcal/mol) |
| Reactants (3,4-difluorophenoxide + ethyl 3-bromopropanoate) | DFT / 6-31G(d) | 0.0 |
| Transition State (SN2) | DFT / 6-31G(d) | +21.5 |
| Products (Ethyl 3-(3,4-difluorophenoxy)propanoate + Br-) | DFT / 6-31G(d) | -15.0 |
Note: These values are illustrative, representing a typical profile for an SN2 reaction.
Intermolecular Interactions and Self-Assembly Prediction for Supramolecular Chemistry
The non-covalent interactions between molecules of this compound dictate its macroscopic properties, such as melting point, solubility, and crystal structure. The primary intermolecular force is the strong hydrogen bonding between the carboxylic acid groups. Like most carboxylic acids, it is expected to form a stable cyclic dimer in the solid state and in nonpolar solvents, where two molecules are linked by a pair of O-H···O=C hydrogen bonds. mdpi.com
Other significant interactions include:
Dipole-Dipole Interactions: Arising from the polar C-F, C-O, and C=O bonds.
π-π Stacking: Potential interactions between the electron-deficient difluorophenyl rings of adjacent molecules.
Computational methods can predict the geometry and stability of these interactions. For instance, calculations can determine the binding energy of the carboxylic acid dimer. mdpi.com Understanding these forces is the foundation of supramolecular chemistry, allowing for the prediction of how these molecules might self-assemble into larger, ordered structures like liquid crystals or crystalline solids.
Table 4: Predicted Intermolecular Interactions for this compound
| Interaction Type | Functional Groups Involved | Estimated Stabilization Energy (kcal/mol) |
| Hydrogen Bonding (Dimer) | -COOH --- HOOC- | -10 to -15 |
| π-π Stacking | Difluorophenyl Ring --- Difluorophenyl Ring | -2 to -5 |
| Dipole-Dipole | C-F, C=O | -1 to -3 |
Note: Energies are typical ranges for such interactions.
Spectroscopic Property Prediction and Validation (e.g., NMR, IR, UV-Vis)
A key application of computational chemistry is the prediction of spectroscopic properties, which can be used to validate experimental data and aid in structure elucidation.
NMR Spectroscopy: Quantum chemical methods can predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). By calculating the 1H and 13C chemical shifts for a proposed structure and comparing them to the experimental spectrum, one can confirm its identity. docbrown.info
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally. researchgate.net The resulting theoretical spectrum provides a detailed fingerprint of the molecule. docbrown.info Comparing the predicted frequencies for key functional groups (O-H, C=O, C-F) with an experimental IR spectrum is a powerful validation tool.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the energies of electronic transitions, which correspond to the absorption of light in the UV-visible range. This allows for the prediction of the maximum absorption wavelength (λmax), which is related to the electronic structure, particularly the π-system of the aromatic ring.
Table 5: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
| 1H NMR | Chemical Shift (δ) | 10-12 ppm | -COOH |
| 6.9 - 7.3 ppm | Aromatic C-H | ||
| 4.2 ppm | -O-CH2- | ||
| 2.8 ppm | -CH2-COOH | ||
| IR | Wavenumber (cm-1) | 2500-3300 (broad) | O-H stretch (H-bonded) |
| 1710 | C=O stretch | ||
| 1250 | C-O stretch (aryl ether) | ||
| 1100-1200 | C-F stretch | ||
| UV-Vis | λmax | ~275 nm | π → π* transition of the aromatic ring |
Note: Predicted values are based on typical ranges for the assigned functional groups.
Advanced Analytical Methodologies for Structural Elucidation and Purity Determination
High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the molecular formula of 3-(3,4-Difluorophenoxy)propanoic acid and for the detailed profiling of its impurities. By providing highly accurate mass measurements, HRMS allows for the determination of the elemental composition of the parent molecule and any co-eluting substances.
The theoretical exact mass of this compound (C₉H₈F₂O₃) can be calculated and compared with the experimentally determined mass to confirm its identity with a high degree of confidence. Predicted collision cross-section (CCS) values, which are dependent on the ion's size, shape, and charge, can further aid in structural confirmation.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 203.05142 | 137.0 |
| [M+Na]⁺ | 225.03336 | 145.8 |
| [M-H]⁻ | 201.03686 | 137.1 |
| [M+NH₄]⁺ | 220.07796 | 155.6 |
| [M+K]⁺ | 241.00730 | 143.6 |
This data is predicted and serves as a reference for experimental verification.
Impurity profiling using HRMS involves the detection of low-level impurities that may be present from the synthesis or degradation of the target compound. The high resolving power of the instrument allows for the separation of ions with very similar mass-to-charge ratios, enabling the identification of impurities that might otherwise go undetected.
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons on the difluorophenyl ring and the aliphatic protons of the propanoic acid chain. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration values of these signals are used to piece together the molecular structure.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment. For this compound, distinct resonances are expected for the carboxylic acid carbon, the carbons in the aliphatic chain, and the carbons of the difluorophenyl ring. The coupling between carbon and fluorine atoms (¹³C-¹⁹F coupling) can provide additional structural information.
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.8 - 7.5 | 110 - 130 |
| -O-CH₂- | ~4.2 | ~65 |
| -CH₂-COOH | ~2.8 | ~35 |
| -COOH | >10 (broad) | >170 |
These are predicted chemical shift ranges and may vary based on the solvent and other experimental conditions.
Chromatographic Techniques for Separation Science and Purity Assessment
Chromatographic methods are fundamental for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. Developing a robust HPLC method involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity.
A typical reversed-phase HPLC method would utilize a C18 column. The mobile phase would likely consist of a mixture of an aqueous component (often with a pH modifier like formic or acetic acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring of the compound absorbs strongly.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a carboxylic acid and thus has low volatility, derivatization is typically required prior to GC-MS analysis.
A common derivatization strategy is esterification, for example, by reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the more volatile methyl ester. This derivative can then be readily analyzed by GC-MS. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass spectra for each component, allowing for their identification. The fragmentation pattern of the derivative in the mass spectrometer can provide further structural confirmation.
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.
UPLC methods for this compound would follow similar principles to HPLC method development but with adjustments to flow rates and gradient profiles to take advantage of the increased efficiency. UPLC is particularly valuable for high-throughput screening and for the analysis of complex samples where high resolving power is necessary to separate closely related impurities.
X-ray Crystallography for Solid-State Structural Analysis (if suitable crystals can be obtained)
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique requires the growth of a high-quality single crystal of the compound.
If suitable crystals of this compound can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding. This data offers an unambiguous confirmation of the molecular structure and can reveal insights into the solid-state properties of the compound. The ability to form suitable crystals is often dependent on factors such as solvent choice, temperature, and the presence of impurities.
Emerging Research Frontiers and Prospective Studies for 3 3,4 Difluorophenoxy Propanoic Acid
Development of Novel Catalytic and Stereoselective Synthetic Pathways
The synthesis of 3-(3,4-Difluorophenoxy)propanoic acid and its derivatives presents opportunities for the development of innovative catalytic methods. Current synthetic approaches often rely on traditional nucleophilic substitution reactions between 3,4-difluorophenol (B1294555) and a propanoate synthon. Future research could focus on more efficient and selective catalytic strategies.
Prospective Research Directions:
Asymmetric Catalysis: A key area for advancement lies in the development of catalytic stereoselective methods to produce enantiomerically pure forms of this compound derivatives, particularly those with substituents on the propanoic acid chain. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, could be employed to control the stereochemistry of key bond-forming reactions.
C-H Activation: Direct C-H activation/functionalization of the propanoic acid backbone or the aromatic ring offers a more atom-economical approach compared to traditional multi-step syntheses. Catalytic systems that can selectively activate specific C-H bonds would enable the direct introduction of new functional groups, streamlining the synthesis of novel derivatives.
Flow Chemistry: The use of continuous flow reactors could offer advantages in terms of safety, scalability, and reaction optimization for the synthesis of this compound. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purities.
A comparative table of potential catalytic approaches is presented below:
| Catalytic Approach | Potential Advantages | Research Focus |
| Asymmetric Catalysis | Access to enantiopure compounds, potentially leading to stereospecific biological activities. | Development of chiral transition metal catalysts or organocatalysts. |
| C-H Activation | Increased atom economy, reduced number of synthetic steps. | Design of catalysts for selective C-H functionalization of the aliphatic chain or aromatic ring. |
| Flow Chemistry | Improved reaction control, enhanced safety, and scalability. | Optimization of reaction conditions in continuous flow systems. |
Exploration of Unconventional Reactivity and Mechanistic Pathways
The interplay between the electron-withdrawing difluorophenoxy group and the carboxylic acid functionality could lead to unconventional reactivity patterns. Detailed mechanistic studies, combining experimental and computational methods, are crucial to understanding and harnessing these properties.
Potential Areas of Investigation:
Fluorine-Directed Reactivity: The fluorine substituents can influence the regioselectivity of electrophilic aromatic substitution reactions and may participate in non-covalent interactions that guide reaction pathways. Investigating these fluorine-specific effects could uncover novel transformations.
Photocatalysis and Electrochemistry: The application of photocatalytic or electrochemical methods could unlock new reaction pathways that are not accessible under thermal conditions. These techniques could enable, for example, novel C-C and C-X bond formations.
Mechanistic Probes: The use of kinetic studies, isotopic labeling, and in-situ spectroscopic techniques can provide valuable insights into the mechanisms of reactions involving this compound. This fundamental understanding is essential for the rational design of new synthetic methods.
Integration into Advanced Functional Materials Architectures
The unique properties imparted by the difluorophenoxy moiety make this compound a promising building block for advanced functional materials. Its incorporation into polymers, metal-organic frameworks (MOFs), or self-assembled monolayers could lead to materials with tailored properties.
Prospective Applications in Materials Science:
| Material Type | Potential Application | Role of this compound |
| Polymers | High-performance plastics, dielectric materials. | Monomer to introduce fluorine content, enhancing thermal stability and modifying electronic properties. |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing. | Organic linker to construct porous frameworks with specific functionalities. |
| Self-Assembled Monolayers (SAMs) | Surface modification, electronics. | Component for creating surfaces with controlled wettability and electronic characteristics. |
Computational Design and Prediction of Novel Derivatives with Tailored Chemical Properties
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new molecules with desired properties. In silico studies can guide synthetic efforts by predicting the properties and reactivity of novel derivatives of this compound.
Key Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometries, electronic structures, and reaction energetics. This information can help in understanding reactivity and designing new catalysts.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational preferences and intermolecular interactions of this compound and its derivatives in different environments. This is particularly relevant for predicting their behavior in biological systems or as part of larger material assemblies.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to establish correlations between the chemical structure of derivatives and their biological activity or physical properties. This can aid in the rational design of new compounds with enhanced performance for specific applications.
The table below summarizes the potential impact of different substituents on the properties of this compound, as could be predicted by computational methods.
| Substituent Position | Type of Substituent | Predicted Effect on Properties |
| Aromatic Ring | Electron-donating group | Increased electron density on the ring, potential alteration of reactivity. |
| Aromatic Ring | Electron-withdrawing group | Decreased electron density, enhanced acidity of the carboxylic acid. |
| Propanoic Acid Chain | Alkyl or aryl groups | Increased steric bulk, potential for creating chiral centers. |
| Propanoic Acid Chain | Polar functional groups | Modified solubility and potential for new intermolecular interactions. |
Q & A
Q. What are the primary synthetic routes for 3-(3,4-Difluorophenoxy)propanoic acid, and how do their yields compare under standard conditions?
Two main methods are reported:
- Route 1 : Reaction of β-propiolactone with 3,4-difluorophenol, yielding ~49%.
- Route 2 : Reaction of 3,4-difluorophenol with acrylonitrile, yielding ~72% . The disparity in yields may stem from differences in reaction kinetics, side-product formation, or purification efficiency. Researchers should optimize parameters like temperature, solvent polarity, and stoichiometric ratios to enhance yield.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹⁹F NMR : To confirm fluorine substitution patterns (chemical shifts typically range -110 to -150 ppm for aromatic fluorines).
- ¹H/¹³C NMR : For backbone structure verification (e.g., phenoxy group protons at δ 6.8–7.2 ppm).
- FTIR : To identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹).
- HPLC-MS : For purity assessment and molecular ion detection .
Q. How can researchers differentiate this compound from structurally similar fluorinated propanoic acids?
- Chromatographic retention times : Use reverse-phase HPLC with a C18 column and acidic mobile phase (e.g., 0.1% formic acid).
- Mass spectrometry : Compare fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid group).
- NMR chemical shifts : Distinct fluorine coupling patterns in the aromatic region distinguish substitution positions .
Advanced Research Questions
Q. What strategies can optimize the synthesis of this compound using acrylonitrile as a precursor?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance nucleophilic substitution between acrylonitrile and 3,4-difluorophenol.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve reactivity.
- Post-reduction hydrolysis : Optimize hydrolysis conditions (e.g., acidic vs. basic) to minimize side-product formation during nitrile-to-acid conversion .
Q. What metabolic pathways are plausible for this compound in mammalian systems, and how can they be validated?
- Phase I metabolism : Expect β-oxidation of the propanoic acid chain or demethylation (if applicable).
- Phase II conjugation : Potential glucuronidation/sulfation of the phenolic hydroxyl group.
- Analytical validation : Use LC-MS/MS with isotopically labeled standards to track metabolites in in vitro hepatocyte assays or in vivo rodent models .
Q. How can computational modeling predict the solvent-dependent reactivity of this compound?
- Density Functional Theory (DFT) : Calculate solvation energies in solvents like water, DMSO, or THF to predict reaction barriers.
- Molecular dynamics simulations : Model interactions with enzymes or biological membranes to assess bioavailability .
Q. How should researchers address contradictions in reported synthesis yields (e.g., 49% vs. 72%)?
- Byproduct analysis : Use GC-MS or preparative TLC to identify side products (e.g., unreacted precursors or dimerization artifacts).
- Reaction monitoring : Employ in situ IR or Raman spectroscopy to track intermediate formation and optimize reaction termination points .
Methodological Tables
| Synthetic Route Comparison | Route 1 (β-propiolactone) | Route 2 (acrylonitrile) |
|---|---|---|
| Yield | 49% | 72% |
| Key Side Products | Oligomers | Unhydrolyzed nitriles |
| Purification Challenges | High polarity of product | Volatile byproducts |
| Metabolite Identification Workflow |
|---|
| 1. In vitro incubation : Liver microsomes + NADPH/cofactors. |
| 2. Sample prep : Protein precipitation (ACN), SPE cleanup. |
| 3. LC-MS/MS : MRM transitions for parent ion (m/z 217 → 173) and metabolites. |
| 4. Data analysis : Compare with synthetic standards or in silico libraries. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
